N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-20(24-12-6-7-13-24)15-25-14-18(17-10-4-5-11-19(17)25)21(27)22(28)23-16-8-2-1-3-9-16/h4-5,10-11,14,16H,1-3,6-9,12-13,15H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUCOXPAVIKOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves multiple steps. The general synthetic route includes the formation of the indole and pyrrolidine rings, followed by their coupling with the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with molecular targets in biological systems. The indole and pyrrolidine moieties may interact with specific receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis on the Indole Core
Position 1 Substitutions
- Target Compound : A 2-oxo-2-(pyrrolidin-1-yl)ethyl group at position 1. Pyrrolidine enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets .
- Analog 1 : Ethyl 2-(3-formyl-1H-indol-1-yl) acetate () has a formyl group at position 3 and an ethyl acetate chain at position 1. The ester group may confer metabolic instability compared to the pyrrolidinyl-ethyl group .
- Analog 2 : N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide () includes a fluoro-substituted indole and a pyridazinyl acetamide. Fluorine improves metabolic stability and membrane permeability .
Position 3 Substitutions
- Target Compound: A 2-oxoacetamide group at position 3, linked to a cyclohexyl ring.
- Analog 3 : 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide () substitutes position 3 with a methoxy-phenyl acetamide. The methoxy group may enhance hydrogen-bonding interactions but reduce lipophilicity .
Acetamide Side Chain Modifications
*Estimated based on structural similarity.
Biological Activity
N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O4 |
| Molecular Weight | 431.6 g/mol |
| CAS Number | 878057-14-8 |
This compound primarily acts through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4D. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes including inflammation and neuroprotection .
Inhibition of Inflammatory Mediators
Research has demonstrated that this compound effectively inhibits allergen-induced lung inflammation by blocking pro-inflammatory mediators such as IL-4, IL-5, and IL-13. This suggests its potential use in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Neuroprotective Effects
In addition to its anti-inflammatory properties, the compound exhibits neuroprotective effects. It has been shown to enhance cognitive functions and memory consolidation by modulating pathways associated with neuroinflammation and oxidative stress . The upregulation of the AKT/GSK3β signaling pathway is particularly noteworthy, as it contributes to neuronal survival under stress conditions .
Study on Lung Inflammation
A study evaluated the effects of this compound in a mouse model of allergic asthma. The results indicated a significant reduction in eosinophilic infiltration and cytokine production in treated mice compared to controls, highlighting its therapeutic potential in managing asthma symptoms .
Neuroprotective Study
Another investigation focused on the neuroprotective capabilities of the compound in models of cerebral ischemia. The results demonstrated that treatment with this compound led to improved outcomes in terms of neuronal survival and functional recovery post-injury. These findings support its potential application in stroke therapy .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparison with other PDE4 inhibitors was conducted:
| Compound Name | PDE4D IC50 (µM) | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| N-cyclohexyl... | 26.5 | Yes | Yes |
| Rolipram | 50 | Moderate | Yes |
| Cilomilast | 45 | Moderate | No |
This table illustrates that N-cyclohexyl... demonstrates superior potency against PDE4D compared to Rolipram and Cilomilast while maintaining both anti-inflammatory and neuroprotective activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
